molecular formula C12H16N2O3S2 B2974992 Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 893369-87-4

Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2974992
CAS No.: 893369-87-4
M. Wt: 300.39
InChI Key: LPOSEUXVVVVGCN-UHFFFAOYSA-N
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Description

Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a thienopyrimidine derivative characterized by a bicyclic core structure (thieno[3,2-d]pyrimidin-4-one) substituted at the 2-position with a thioether-linked ethyl acetate group and a 3-ethyl moiety. Its synthesis typically involves alkylation of a thiol-substituted pyrimidinone intermediate with ethyl chloroacetate under basic conditions, followed by purification via chromatography or recrystallization .

Properties

IUPAC Name

ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-3-14-11(16)10-8(5-6-18-10)13-12(14)19-7-9(15)17-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOSEUXVVVVGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thioamide and ester precursors under controlled conditions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid in toluene, which facilitates the formation of the thienopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at the 2-, 3-, and 4-positions. Below is a detailed comparison of Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate with structurally related analogs:

Structural Modifications and Substituent Effects

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Structural Features
Target Compound 3-Ethyl, 2-(ethyl thioacetate) ~364.44 (estimated) Ethyl ester enhances lipophilicity; 3-ethyl stabilizes the bicyclic core.
G1-4 3-(3,5-Dimethoxybenzyl), 2-(trifluoromethylbenzothiazole acetamide) 594.64 Bulky aryl groups improve target affinity but reduce solubility.
Compound 15 3-(4-Nitrophenyl), 2-(ethyl thioacetate) 594.64 Electron-withdrawing nitro group increases reactivity; higher melting point (213–215°C).
CRCM5484 3-(Furan-2-ylmethyl), 2-(pyridinyl acetamide) N/A Heteroaromatic substituents (furan, pyridine) enhance π-π stacking in enzyme binding.
Compound 267 3-(2-Methoxyphenyl), 2-(imidazolyl acetamide) 632.75 Methoxy group improves metabolic stability; lower melting point (139°C).
618427-80-8 3-Ethyl-5,6-dimethyl, 2-(mesityl acetamide) N/A Methyl groups increase steric hindrance, potentially reducing off-target interactions.

Physicochemical Properties

  • IR Spectroscopy: The target compound’s ester C=O stretch appears at ~1733 cm⁻¹, consistent with analogs like Compound 15 . Nitro (NO₂) or amide (C=O) groups in other derivatives shift absorption to 1519–1687 cm⁻¹ .
  • Melting Points : Ethyl-substituted derivatives (e.g., target compound) typically melt at 213–215°C, whereas bulkier analogs (e.g., Compound 267) melt lower (139°C) due to reduced crystallinity .

Biological Activity

Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and various biological activities supported by recent studies.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The synthesis typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with ethyl chloroacetate under basic conditions. This reaction leads to the formation of the thioether linkage that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens such as Escherichia coli and Staphylococcus aureus.

PathogenMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus32
Klebsiella pneumoniae64

Antitumor Activity

The compound has also demonstrated promising antitumor effects in vitro. Cell line studies indicate that it inhibits the proliferation of cancer cells through apoptosis induction.

Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability at concentrations above 20 µM.

Anticonvulsant Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives possess anticonvulsant properties. In animal models of epilepsy, the compound showed a reduction in seizure frequency and duration.

The proposed mechanisms for the biological activities include:

  • Inhibition of Enzymatic Pathways: The thieno[3,2-d]pyrimidine structure may inhibit key enzymes involved in cellular proliferation and survival.
  • Interaction with Cellular Signaling: The compound may modulate signaling pathways such as Wnt/β-catenin and MAPK pathways that are critical in cancer progression.

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